Structural Uniqueness and Physicochemical Differentiation Against the N,N‑Diethyl‑triazole‑thioacetamide Core Scaffold
The closest commercially cataloged analog lacking the 4‑amino and 5‑furan‑2‑yl decorations is N,N‑diethyl‑2‑(1H‑1,2,4‑triazol‑5‑ylsulfanyl)acetamide (ChemSpider ID 620715). The target compound introduces a 4‑amino group and a 5‑furan‑2‑yl ring, which fundamentally alter the hydrogen‑bonding capacity and lipophilicity . Computed partition coefficient drops from AlogP ≈ 1.29 for the target compound to a predicted AlogP ≈ 0.54 for the unsubstituted triazole analog , a ≈2.4‑fold reduction, while polar surface area expands from ≈87 Ų to ≈90.65 Ų . These differences predict distinct passive permeability and solubility profiles, making the two non‑interchangeable in cell‑based assays.
| Evidence Dimension | Computed AlogP (lipophilicity) |
|---|---|
| Target Compound Data | AlogP ≈ 1.29 (Aladdinsci computed value) |
| Comparator Or Baseline | N,N‑diethyl‑2‑(1H‑1,2,4‑triazol‑5‑ylsulfanyl)acetamide; ACD/LogP ≈ 0.54 |
| Quantified Difference | ~0.75 log unit difference (~ 2.4‑fold more lipophilic for the target compound) |
| Conditions | In silico prediction; AlogP (Aladdinsci database) vs ACD/LogP (ChemSpider predicted data) |
Why This Matters
Procurement of the exact compound is essential to maintain target permeability and solubility characteristics predicted for the decorated triazole scaffold.
